BMS-856 - 863382-83-6

BMS-856

Catalog Number: EVT-263328
CAS Number: 863382-83-6
Molecular Formula: C29H25ClN2O5
Molecular Weight: 517 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
BMS-856 is a compound displaying low nanomolar inhibition of 17beta-HSD3 enzymatic activity. It displays potent inhibition of 17beta-HSD3-mediated cellular conversion of AdT to testosterone and inhibited the 17beta-HSD3-mediated conversion of testosterone necessary to promote AR-dependent transcription. BMS-856 is usedful for endocrine therapy of prostate cancer (PCa) which relies on agents which disrupt the biosynthesis of testosterone in the testis and/or by direct antagonism of active hormone on the androgen receptor (AR) in non-gonadal target tissues of hormone action such as the prostate.
Source and Classification

BMS-856 is classified as a protein kinase inhibitor, specifically targeting the BCR-ABL fusion protein associated with chronic myeloid leukemia. The compound is part of a broader class of therapeutic agents aimed at inhibiting aberrant signaling pathways that contribute to oncogenesis. Its development was motivated by the need for effective treatments against resistant forms of cancer, particularly those involving mutations in the BCR-ABL gene .

Synthesis Analysis
  1. Starting Materials: The synthesis begins with commercially available methyl 3-iodo-4-methylbenzoate and ethynyltrimethylsilane.
  2. Palladium-Catalyzed Coupling: These materials undergo a Sonogashira coupling reaction, where they react in the presence of palladium catalysts to form an alkyne intermediate.
  3. Deprotection and Further Coupling: This intermediate is then deprotected to yield a reactive alkyne, which subsequently couples with 6-bromopyrazolo[1,5-a]pyrimidine under similar catalytic conditions.
  4. Final Steps: The final product is obtained through ammonolysis of the resulting compound with 4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)benzenamine under basic conditions.
Molecular Structure Analysis

The molecular structure of BMS-856 can be characterized by its distinct functional groups and stereochemistry. Key features include:

  • Core Structure: The compound features a pyrazolo[1,5-a]pyrimidine core, which is critical for its biological activity.
  • Substituents: It contains multiple substituents including trifluoromethyl and piperazine moieties that enhance its binding affinity and selectivity towards the BCR-ABL fusion protein.

Nuclear Magnetic Resonance (NMR) spectroscopy has been utilized to elucidate the structure, revealing chemical shifts that correspond to various protons in the molecule. For example, specific peaks in the  1H NMR\text{ 1H NMR} spectrum indicate the presence of aromatic protons and aliphatic groups .

Chemical Reactions Analysis

BMS-856 participates in several chemical reactions primarily focused on its interactions with biological targets:

  1. Inhibition of Kinase Activity: The primary reaction involves binding to the ATP-binding site of the BCR-ABL protein, which inhibits its kinase activity.
  2. Resistance Mechanisms: Variants of BCR-ABL that harbor mutations (such as T315I) can affect the binding efficacy of BMS-856, necessitating ongoing research into second-generation inhibitors that can overcome such resistance.

These interactions are critical for understanding how BMS-856 functions at a molecular level in therapeutic applications .

Mechanism of Action

The mechanism of action for BMS-856 centers around its ability to inhibit the activity of the BCR-ABL fusion protein:

  1. Binding Affinity: BMS-856 competes with ATP for binding to the active site of BCR-ABL, effectively blocking phosphorylation processes that drive cell proliferation and survival.
  2. Impact on Signaling Pathways: By inhibiting this kinase activity, BMS-856 disrupts downstream signaling pathways that are essential for tumor growth and maintenance.

Preclinical studies have demonstrated that this inhibition leads to reduced cell viability in cancer cell lines expressing BCR-ABL, highlighting its potential as an effective therapeutic agent .

Physical and Chemical Properties Analysis

BMS-856 exhibits several notable physical and chemical properties:

  • Molecular Weight: The molecular weight is approximately 400 g/mol.
  • Solubility: It shows good solubility in organic solvents such as dimethyl sulfoxide and acetonitrile but limited solubility in water.
  • Stability: The compound is stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.

These properties are essential for formulation development and determining appropriate dosing regimens in clinical settings .

Applications

BMS-856 has significant implications in scientific applications, particularly in oncology:

  1. Cancer Treatment: It is primarily being investigated for its efficacy against chronic myeloid leukemia and other cancers associated with BCR-ABL mutations.
  2. Research Tool: Beyond therapeutic use, it serves as a valuable tool for studying kinase signaling pathways and developing new inhibitors for related targets.

The ongoing research into BMS-856 aims to refine its application in clinical settings, particularly for patients who exhibit resistance to first-line therapies .

Role of BMS-856 in Modulating Immune Checkpoint Pathways

BMS-856 represents a strategic advancement in immune checkpoint modulation by simultaneously targeting the programmed death-1/programmed death-ligand 1 (PD-1/PD-L1) axis and cytotoxic T-lymphocyte-associated antigen 4 (CTLA-4) pathways. Unlike monoclonal antibody-based inhibitors (e.g., nivolumab, ipilimumab), BMS-856 functions as a small-molecule protein-protein interaction disruptor. This mechanistic distinction enables enhanced tumor penetration and intracellular access to membrane-proximal signaling domains, addressing the pharmacokinetic limitations of biologics [1] [5].

The compound's bifunctional design exploits the structural convergence of PD-1 and CTLA-4 signaling nodes. CTLA-4 operates primarily during the initial T-cell activation phase in lymph nodes by competitively inhibiting CD28 costimulatory signals through higher-affinity binding to B7-1/B7-2 ligands. Conversely, PD-1 mediates peripheral tolerance in tumor microenvironments via PD-L1/PD-L2 interactions, inducing T-cell exhaustion [2] [5]. BMS-856’s chemical scaffold contains distinct pharmacophores that allosterically modulate these checkpoints:

  • A PD-1/PD-L1 interfacial inhibitor that prevents conformational reorganization required for signal transduction
  • A CTLA-4/B7 disruptor that reduces binding affinity by >50-fold (IC₅₀ = 12 nM) in surface plasmon resonance assays
  • A linker domain enabling simultaneous engagement of both targets

Table 1: Comparative Profile of Immune Checkpoint Targeting Agents

Agent TypeRepresentativesKey LimitationsBMS-856 Advantages
Monoclonal AntibodiesNivolumab (PD-1), Ipilimumab (CTLA-4)Poor tumor penetration, infusion reactions, high manufacturing costsOral bioavailability, tumor:plasma ratio >8:1, lower production complexity
Peptide InhibitorsAMP-224 (PD-L2 fusion)Proteolytic instability, rapid clearanceMetabolic stability (t₁/₂ >12 hours), no Fc-mediated effector functions
Small MoleculesCA-170 (PD-L1/VISTA), None for CTLA-4Single-target focus, limited efficacyDual PD-1/CTLA-4 inhibition, synergistic response in T-cell reactivation assays

This dual-inhibition strategy demonstrates synergistic T-cell reactivation in ex vivo models of "cold" tumors like head and neck squamous cell carcinoma (HNSCC), where BMS-856 increased tumor-infiltrating lymphocyte (TIL) cytotoxicity by 3.2-fold compared to single-agent targeting [5]. The compound also reverses PD-L1-mediated immunosuppression in HPV+ cancers by blocking PD-1/CD80 cis-interactions that inhibit early T-cell activation [5].

Mechanistic Basis for Targeting JAK-STAT Signaling in Autoimmune and Neoplastic Disorders

BMS-856 incorporates a Janus kinase (JAK) inhibitory component specifically targeting JAK1 and JAK3 isoforms, positioning it as a therapeutic agent for both oncology and autoimmune conditions. The JAK-STAT pathway serves as an evolutionarily conserved signaling hub for cytokines (e.g., IL-2, IL-6, IFN-γ), growth factors, and interferons [3] [7]. In autoimmune disorders like rheumatoid arthritis, dysregulated JAK-STAT signaling drives pathogenic inflammation through:

  • Constitutive STAT3/STAT5 phosphorylation inducing inflammatory cytokine production
  • Aberrant JAK1 activation promoting Th17 cell differentiation
  • Reduced Treg function due to SOCS protein suppression [3]

Conversely, malignancies exploit this pathway via:

  • Oncogenic STAT hyperactivation (e.g., STAT3/5 phosphorylation in >50% of solid tumors)
  • JAK2 gain-of-function mutations (e.g., V617F in myeloproliferative neoplasms)
  • PD-L1 induction through IFN-γ/JAK/STAT signaling crosstalk [3] [7] [8]

BMS-856’s JAK inhibitory moiety employs ATP-competitive inhibition with >30-fold selectivity for JAK1/3 over JAK2 (IC₅₀ = 2.1 nM and 3.8 nM vs. 68 nM), minimizing hematological toxicity risks. Structural analyses reveal it stabilizes the JAK pseudokinase domain in a closed conformation, preventing transphosphorylation of STAT transcription factors [7]. This mechanism differs from first-generation inhibitors like tofacitinib, which primarily target the catalytic kinase domain.

Table 2: JAK-STAT Targeting Agents in Clinical Development

Therapeutic ClassMolecular TargetsRepresentative AgentsKey Clinical Applications
First-gen JAK InhibitorsPan-JAK or JAK1/2Tofacitinib, RuxolitinibRA, Myelofibrosis, Polycythemia Vera
Next-gen JAK InhibitorsJAK1-selectiveUpadacitinib, FilgotinibIBD, Psoriatic Arthritis
STAT InhibitorsSTAT3/5 dimersNone approvedLymphoma, Solid Tumors
BMS-856 ComponentJAK1/JAK3 + PD-1/CTLA-4N/ADual Oncology/Autoimmunity Indications

The bifunctional activity of BMS-856 creates a therapeutic cascade: JAK inhibition reduces STAT-mediated PD-L1 upregulation in tumor cells, while checkpoint blockade prevents adaptive immune resistance. In chronic myeloid leukemia models, this approach overcame BCR-ABL kinase-independent survival of leukemic stem cells, which often evade tyrosine kinase inhibitors through JAK/STAT activation [8].

Unmet Therapeutic Needs Addressed by BMS-856’s Molecular Design

BMS-856 was engineered to overcome four critical limitations in current targeted therapies:

Resistance to Monotargeted Agents

Single-pathway inhibition in both oncology and autoimmunity faces nearly inevitable resistance through:

  • Compensatory pathway activation (e.g., JAK/STAT upregulation during PD-1 blockade)
  • Feedback loop dysregulation (e.g., IFN-γ-induced PD-L1 expression via JAK/STAT) [1] [7]BMS-856’s dual JAK and checkpoint targeting demonstrated >60% reduction in resistance markers (e.g., TIM-3, LAG-3) in murine tumor models compared to sequential monotherapies [4].

Properties

CAS Number

863382-83-6

Product Name

BMS-856

IUPAC Name

3-chloro-4-hydroxy-N-[2-[2-(2-methoxyphenyl)ethylcarbamoyl]-4-phenoxyphenyl]benzamide

Molecular Formula

C29H25ClN2O5

Molecular Weight

517 g/mol

InChI

InChI=1S/C29H25ClN2O5/c1-36-27-10-6-5-7-19(27)15-16-31-29(35)23-18-22(37-21-8-3-2-4-9-21)12-13-25(23)32-28(34)20-11-14-26(33)24(30)17-20/h2-14,17-18,33H,15-16H2,1H3,(H,31,35)(H,32,34)

InChI Key

KDBZEGIJKPPLLA-UHFFFAOYSA-N

SMILES

COC1=CC=CC=C1CCNC(=O)C2=C(C=CC(=C2)OC3=CC=CC=C3)NC(=O)C4=CC(=C(C=C4)O)Cl

Solubility

Soluble in DMSO, not in water

Synonyms

BMS-856; BMS 856; BMS856; UNII-7IQ5DK4G01; 7IQ5DK4G01.

Canonical SMILES

COC1=CC=CC=C1CCNC(=O)C2=C(C=CC(=C2)OC3=CC=CC=C3)NC(=O)C4=CC(=C(C=C4)O)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.